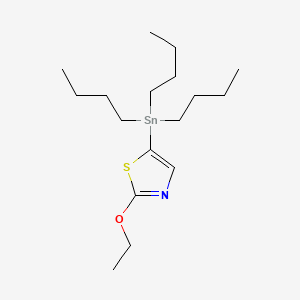

2-Ethoxy-5-(tributylstannyl)thiazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tributyl-(2-ethoxy-1,3-thiazol-5-yl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6NOS.3C4H9.Sn/c1-2-7-5-6-3-4-8-5;3*1-3-4-2;/h3H,2H2,1H3;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKTFMFBUSSUPGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CN=C(S1)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H33NOSSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40586030 | |

| Record name | 2-Ethoxy-5-(tributylstannyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40586030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

446285-61-6 | |

| Record name | 2-Ethoxy-5-(tributylstannyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40586030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 2-Ethoxy-5-(tributylstannyl)thiazole: Properties, Reactivity, and Best Practices in Stille Cross-Coupling

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Heterocyclic Building Block

2-Ethoxy-5-(tributylstannyl)thiazole is a specialized organostannane reagent of significant interest in medicinal chemistry and materials science. Its structure combines two key features: the thiazole ring and the tributylstannyl group. The thiazole scaffold is a privileged heterocycle found in numerous pharmacologically active compounds and natural products, including the essential vitamin thiamine (B1)[1][2]. The tributylstannyl moiety serves as a highly effective nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction[3][4].

This guide provides a comprehensive overview of the chemical properties, core reactivity, and critical handling procedures for this compound. It is designed to equip researchers with the technical knowledge and field-proven insights necessary to safely and effectively utilize this potent synthetic intermediate for the construction of complex molecular architectures.

Physicochemical and Safety Profile

Understanding the fundamental properties and inherent hazards of a reagent is the foundation of sound experimental design. Organotin compounds, while powerful, are recognized for their significant toxicity, and require stringent safety protocols.

Chemical Properties

The key physicochemical data for this compound are summarized below. Data for analogous compounds is used to provide a representative profile.

| Property | Value | Source |

| Molecular Formula | C₁₇H₃₃NOSSn | [5] |

| Molecular Weight | 418.23 g/mol | [5] |

| Appearance | Expected to be a liquid | |

| Density | ~1.2 g/mL at 25 °C (estimated) | [6] |

| Refractive Index | ~1.52 at 20 °C (estimated) | [6] |

| Storage Temperature | 2-8°C, under inert atmosphere |

GHS Hazard Profile & Safety Information

Tributyltin derivatives are classified as hazardous materials. The following information is based on data for structurally similar tributylstannyl heterocycles and should be considered directly applicable.

| Hazard Class | Statement | GHS Pictograms |

| Acute Toxicity, Oral | H301: Toxic if swallowed | 💀 |

| Acute Toxicity, Dermal | H312: Harmful in contact with skin | 💀 |

| Skin Irritation | H315: Causes skin irritation | ❗ |

| Reproductive Toxicity | H360FD: May damage fertility. May damage the unborn child. | ⚕️ |

| Organ Toxicity (STOT RE) | H372: Causes damage to organs through prolonged or repeated exposure. | ⚕️ |

| Aquatic Toxicity | H410: Very toxic to aquatic life with long lasting effects. | 環境 |

Expert Commentary on Safety: The primary risks associated with tributyltin compounds are their high acute toxicity and long-term health effects, including potential immunotoxicity, neurotoxicity, and reproductive harm[7][8]. Dermal absorption is a significant route of exposure[7]. All manipulations must be conducted within a certified chemical fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including nitrile gloves (double-gloving is recommended), a lab coat, and chemical safety goggles.

Core Application: The Stille Cross-Coupling Reaction

The Stille reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between an organostannane (R¹-SnR₃) and an organic electrophile (R²-X), catalyzed by a palladium complex[3][9]. This reaction is prized for its tolerance of a wide array of sensitive functional groups, making it exceptionally well-suited for late-stage functionalization in complex syntheses[9][10].

The Catalytic Cycle: A Mechanistic Overview

The efficacy of the Stille coupling stems from a well-defined, palladium-mediated catalytic cycle. Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions. The cycle consists of three fundamental steps:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the organic electrophile (R²-X, typically an aryl or vinyl halide/triflate), cleaving the R²-X bond and oxidizing the metal center to a Pd(II) complex[3][11].

-

Transmetalation: The organostannane reagent, this compound, exchanges its thiazole group with the halide/triflate on the Pd(II) center. This is often the rate-determining step of the cycle[3].

-

Reductive Elimination: The two organic partners (R¹ and R²) on the Pd(II) complex couple to form the new C-C bond, yielding the desired product (5-aryl-2-ethoxythiazole) and regenerating the active Pd(0) catalyst, which re-enters the cycle[3][11].

Field-Proven Experimental Protocol

This protocol describes a general procedure for the Stille coupling of this compound with a representative aryl bromide. Note: This procedure is a template and may require optimization for specific substrates.

Materials & Reagents:

-

This compound (1.0 eq)

-

Aryl bromide (1.1 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)

-

Tri(o-tolyl)phosphine (P(o-tol)₃) (10 mol%)

-

Anhydrous, degassed toluene

-

Saturated aqueous potassium fluoride (KF) solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Schlenk flask and standard glassware (oven-dried)

-

Inert atmosphere line (Argon or Nitrogen)

Step-by-Step Methodology:

-

Reaction Setup (Inert Atmosphere):

-

To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium catalyst Pd₂(dba)₃ (2.5 mol%) and the phosphine ligand P(o-tol)₃ (10 mol%).

-

Seal the flask, and cycle between vacuum and an inert atmosphere (e.g., argon) three times to ensure all oxygen is removed. Expert Commentary: The active Pd(0) catalyst is highly sensitive to oxygen and will readily oxidize to an inactive Pd(II) state. Maintaining a rigorously inert atmosphere is paramount for catalytic activity and reaction success.

-

-

Solvent and Reagent Addition:

-

Under a positive pressure of inert gas, add anhydrous, degassed toluene via syringe. Stir the mixture at room temperature for 10-15 minutes until the catalyst and ligand have dissolved, typically forming a deep purple or reddish-brown solution.

-

Add the aryl bromide (1.1 eq) via syringe, followed by the dropwise addition of this compound (1.0 eq). Expert Commentary: Using degassed solvent is a critical, often overlooked, step. Solvents can hold significant amounts of dissolved oxygen. A simple method for degassing is to bubble an inert gas through the solvent for 20-30 minutes prior to use.

-

-

Reaction Execution:

-

Heat the reaction mixture to 100–110 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 12–24 hours).

-

-

Workup and Purification:

-

Cool the reaction mixture to room temperature. Dilute with ethyl acetate.

-

Transfer the organic mixture to a separatory funnel and wash vigorously with a saturated aqueous solution of potassium fluoride (KF) for at least 30 minutes. A white precipitate of tributyltin fluoride (Bu₃SnF) should form. Expert Commentary: This KF wash is the most crucial step for removing the toxic tributyltin byproducts. The high affinity of the fluoride ion for tin drives the formation of the insoluble salt, which can then be removed by filtration[12]. Repeat the wash if necessary.

-

Filter the entire biphasic mixture through a pad of celite to remove the Bu₃SnF precipitate. Rinse the celite pad with ethyl acetate.

-

Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by flash column chromatography on silica gel to yield the pure 5-aryl-2-ethoxythiazole.

-

Experimental Workflow Visualization

Conclusion

This compound is a highly valuable reagent for introducing the 2-ethoxythiazole moiety into organic molecules via the robust and versatile Stille cross-coupling reaction. Its utility in constructing complex, functionalized systems is well-established. However, its power as a synthetic tool is matched by its significant toxicity. Success and safety in the laboratory are contingent upon a thorough understanding of the reaction mechanism, meticulous execution of inert atmosphere techniques, and an unwavering commitment to rigorous safety and handling protocols for both the reagent and its tin-containing byproducts.

References

-

Wikipedia. Stille reaction. [Link]

-

Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. [Link]

-

Organic Chemistry Portal. Stille Coupling. [Link]

-

J&K Scientific LLC. Stille Cross-Coupling. [Link]

-

Agency for Toxic Substances and Disease Registry. TOXICOLOGICAL PROFILE FOR TIN AND TIN COMPOUNDS. [Link]

-

National Center for Biotechnology Information. HEALTH EFFECTS - Toxicological Profile for Tin and Tin Compounds. [Link]

-

Chemistry LibreTexts. Stille Coupling. [Link]

-

ResearchGate. Toxicity and speciation analysis of organotin compounds. [Link]

-

YouTube. synthesis of thiazoles. [Link]

-

MDPI. Synthesis of Benzo[9][13]thiazolo[2,3-c][3][10][13]triazole Derivatives via C-H Bond Functionalization of Disulfide Intermediates. [Link]

-

Australian Government Department of Climate Change, Energy, the Environment and Water. Organo-tin compounds. [Link]

-

Cheméo. Thiazole (CAS 288-47-1) - Chemical & Physical Properties. [Link]

-

REWE Group. Organotin Compounds. [Link]

-

Wikipedia. Thiazole. [Link]

Sources

- 1. Synthesis of Thiazole_Chemicalbook [chemicalbook.com]

- 2. Thiazole - Wikipedia [en.wikipedia.org]

- 3. Stille reaction - Wikipedia [en.wikipedia.org]

- 4. Stille Coupling [organic-chemistry.org]

- 5. (2-Ethoxy-1,3-thiazol-5-yl)tributylstannane [chemicalbook.com]

- 6. 2-トリブチルスタンニルチアゾール 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. rewe-group.com [rewe-group.com]

- 9. jk-sci.com [jk-sci.com]

- 10. uwindsor.ca [uwindsor.ca]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Sigma Aldrich 2-Chloro-5-(Tributylstannyl)Thiazole 500 mg | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]

An In-Depth Technical Guide to 2-Ethoxy-5-(tributylstannyl)thiazole: A Versatile Building Block for Modern Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Organostannanes in Heterocyclic Chemistry

The thiazole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous pharmacologically active compounds.[1] The ability to selectively functionalize this heterocycle is paramount in the quest for novel therapeutic agents. Among the myriad of synthetic tools available, palladium-catalyzed cross-coupling reactions, particularly the Stille coupling, have emerged as a powerful and versatile method for the formation of carbon-carbon bonds.[2] The Stille reaction's remarkable tolerance for a wide range of functional groups makes it an indispensable tool in the synthesis of complex molecular architectures.[3]

This guide focuses on 2-Ethoxy-5-(tributylstannyl)thiazole (CAS Number: 446285-61-6), an organostannane reagent that serves as a valuable building block for the introduction of the 2-ethoxythiazole moiety. The presence of the tributylstannyl group at the 5-position facilitates strategic C-C bond formation, while the ethoxy group at the 2-position can modulate the electronic properties and potential biological interactions of the resulting molecules. This document provides a comprehensive overview of its synthesis, properties, applications, and the critical safety considerations associated with its handling.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective application in synthesis.

| Property | Value | Source |

| CAS Number | 446285-61-6 | [4][5] |

| Molecular Formula | C17H33NOSSn | [4][6] |

| Molecular Weight | 418.22 g/mol | [4] |

| Appearance | Technical grade | [6] |

| Boiling Point | 412.9°C at 760 mmHg | [5] |

| Flash Point | 203.5°C | [5] |

| IUPAC Name | tributyl(2-ethoxy-1,3-thiazol-5-yl)stannane | [4] |

Spectroscopic Characterization of the Precursor: 2-Ethoxythiazole

-

Mass Spectrometry (Electron Ionization): The NIST Chemistry WebBook provides the mass spectrum of 2-ethoxythiazole, which is essential for identifying this precursor.[7][8]

Synthesis of this compound: A Representative Protocol

The synthesis of this compound is not extensively detailed in publicly accessible literature. However, a plausible and widely accepted synthetic strategy involves the lithiation of 2-ethoxythiazole at the 5-position, followed by quenching with tributyltin chloride. This approach is analogous to the preparation of other stannylated heterocyles.[1]

Step 1: Lithiation of 2-Ethoxythiazole

The deprotonation of the thiazole ring is a critical step. The C5 position of the thiazole ring is the most acidic proton and can be selectively removed by a strong base like n-butyllithium (n-BuLi).[9]

Causality: The choice of a strong, non-nucleophilic base at low temperatures is crucial to ensure regioselective deprotonation at the C5 position without competing side reactions, such as nucleophilic attack on the thiazole ring. The reaction is typically performed in an anhydrous ethereal solvent, such as tetrahydrofuran (THF), under an inert atmosphere to prevent quenching of the highly reactive organolithium intermediate by moisture or carbon dioxide.

Step 2: Stannylation

The resulting 2-ethoxy-5-lithiothiazole is then treated with an electrophilic tin species, typically tributyltin chloride, to form the desired product.

Causality: The highly nucleophilic carbanion at the C5 position of the lithiated thiazole readily attacks the electrophilic tin atom of tributyltin chloride, displacing the chloride ion and forming the stable C-Sn bond. The reaction is maintained at low temperatures during the addition to control the exothermicity of the reaction.

Detailed Experimental Workflow (Representative)

Caution: This is a representative protocol based on established chemical principles. Optimization may be necessary. All operations must be conducted under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents.

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C using a dry ice/acetone bath.

-

Precursor Addition: Add 2-ethoxythiazole (1.0 equivalent) to the cooled THF.

-

Lithiation: Slowly add n-butyllithium (1.1 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. Stir the resulting solution at -78 °C for 1 hour.

-

Stannylation: Add tributyltin chloride (1.2 equivalents) dropwise to the reaction mixture, again ensuring the temperature remains below -70 °C.

-

Warming and Quenching: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Work-up and Purification: The aqueous layer is separated and extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield this compound.

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Influence of the 2-Ethoxy Substituent

The electron-donating nature of the 2-ethoxy group is expected to increase the electron density of the thiazole ring. This can have several effects on the Stille coupling reaction:

-

Increased Nucleophilicity: A more electron-rich thiazole ring can enhance the rate of transmetalation, which is often the slowest step in the catalytic cycle. This could potentially lead to higher reaction yields and/or allow for milder reaction conditions compared to an unsubstituted stannylthiazole.

-

Modulation of Palladium Catalyst Ligation: The oxygen atom of the ethoxy group could potentially coordinate to the palladium center, influencing the catalyst's reactivity and stability.

Representative Stille Coupling Protocol

The following is a general protocol for a Stille coupling reaction using a stannylthiazole. This protocol would serve as a starting point for reactions with this compound, with the understanding that optimization of the catalyst, ligand, solvent, and temperature may be necessary for specific substrates. [3]

-

Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine the aryl or heteroaryl halide (1.0 equivalent), this compound (1.1 - 1.5 equivalents), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and any additional ligand if required.

-

Solvent Addition: Add anhydrous and degassed solvent (e.g., toluene, DMF, or dioxane) via syringe.

-

Reaction: Stir the reaction mixture at an elevated temperature (typically 80-110 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. If a polar aprotic solvent like DMF was used, it can be removed by partitioning between water and an organic solvent like ethyl acetate. The organic layer is then washed with a saturated aqueous solution of potassium fluoride to remove tin byproducts, followed by a brine wash.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by silica gel column chromatography to afford the desired 5-aryl-2-ethoxythiazole.

Safety and Handling of Organotin Compounds

CRITICAL: Organotin compounds, including this compound, are highly toxic and require strict safety precautions.

-

Toxicity: Tributyltin compounds are known to be immunotoxic and can cause a range of adverse health effects. [10]All handling of this reagent must be performed in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene are recommended), safety goggles, and a lab coat.

-

Handling: Avoid inhalation of vapors and contact with skin and eyes. Use a syringe or cannula for transferring the liquid reagent.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from oxidizing agents.

-

Waste Disposal: All organotin waste, including contaminated glassware and PPE, is considered hazardous and must be disposed of according to institutional and local regulations.

Conclusion

This compound is a valuable and versatile reagent for the synthesis of functionalized thiazole derivatives. Its primary application in Stille cross-coupling reactions provides a reliable method for the construction of C-C bonds, enabling the facile introduction of the 2-ethoxythiazole scaffold into a diverse range of molecular structures. The electron-donating ethoxy group may offer advantages in terms of reactivity in the Stille coupling. However, the high toxicity of organotin compounds necessitates rigorous adherence to safety protocols. This guide provides the foundational knowledge for the effective and safe utilization of this important building block in the pursuit of novel chemical entities for drug discovery and materials science.

References

- Benchchem. (n.d.). A Comparative Guide to the Synthesis of 5-Arylthiazoles: Stille Coupling of 5-(tributylstannyl)thiazole vs.

- Benchchem. (n.d.). Application Notes and Protocols for Stille Coupling with 5-(tributylstannyl)thiazole.

- Benchchem. (n.d.). An In-Depth Technical Guide on the Reactivity and Stability of 5-(tributylstannyl)thiazole.

- The Royal Society of Chemistry. (n.d.). S1 1H NMR, 13C NMR, and HMBC Spectra.

- The Royal Society of Chemistry. (n.d.). 1H NMR spectrum of Compound 32.

- Wikipedia. (n.d.). Stille reaction.

- PubChem. (n.d.). This compound.

- National Institute of Standards and Technology. (n.d.). Thiazole, 2-ethoxy-.

- Organic Chemistry Portal. (n.d.). Stille Coupling.

- Espinet, P., & Echavarren, A. M. (2014). The Stille Reaction, 38 Years Later.

- Maleczka Jr, R. E., & Terstiege, I. (2001). Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings. Organic letters, 3(26), 4173-4176.

- ChemicalBook. (n.d.). (2-Ethoxy-1,3-thiazol-5-yl)tributylstannane.

- MDPI. (2021). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. Molecules, 26(16), 4983.

- GenoChem World. (n.d.). 2-Methoxy-5-(tributylstannyl)thiazole – 80062271.

- PubChemLite. (n.d.). 2-ethoxy-4-(tributylstannyl)thiazole (C17H33NOSSn).

- National Institute of Standards and Technology. (n.d.). Thiazole, 2-ethoxy-.

- CymitQuimica. (n.d.). 2-Ethoxy-4-(tributylstannyl)thiazole.

- Chemsrc. (2025). This compound.

- Fisher Scientific. (n.d.). Sigma Aldrich 2-Chloro-5-(Tributylstannyl)Thiazole 500 mg.

- Royal Society of Chemistry. (2026). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. RSC Chemical Biology.

- Sharma, N., & Singh, S. (2014). Mechanism of immunotoxicological effects of tributyltin chloride on murine thymocytes. Ecotoxicology, 23(4), 635-645.

- BEPLS. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Bulletin of Environment, Pharmacology and Life Sciences, 13(2), 70-80.

- ResearchGate. (2025).

- International Journal of Current Microbiology and Applied Sciences. (2016).

- ResearchGate. (2025). Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles.

- Sigma-Aldrich. (n.d.). 2-Chloro-5-(tributylstannyl)thiazole 96%.

- MDPI. (2021). (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}. Molbank, 2021(2), M1231.

- SpectraBase. (n.d.). 2-ACETYLAMINO-5-ETHOXY-1,3,4-THIADIAZOLE - Optional[13C NMR] - Chemical Shifts.

- Baghdad Science Journal. (2016). Synthesis and Characterization of New Heterocyclic Compounds from 2, 5- dimercapto -1, 3, 4-Thiadiazole and Their Resins. 13(2), 295-304.

- Sigma-Aldrich. (n.d.). 2-Chloro-5-(tributylstannyl)thiazole 96%.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Stille reaction - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. This compound | C17H33NOSSn | CID 16427118 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CAS#:446285-61-6 | Chemsrc [chemsrc.com]

- 6. (2-Ethoxy-1,3-thiazol-5-yl)tributylstannane [chemicalbook.com]

- 7. Thiazole, 2-ethoxy- [webbook.nist.gov]

- 8. Thiazole, 2-ethoxy- [webbook.nist.gov]

- 9. researchgate.net [researchgate.net]

- 10. Mechanism of immunotoxicological effects of tributyltin chloride on murine thymocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Whitepaper: Strategic Synthesis of 2-Ethoxy-5-(tributylstannyl)thiazole: A Key Building Block for Cross-Coupling Reactions

An In-depth Technical Guide for Drug Development Professionals

This guide provides a comprehensive technical overview for the synthesis of 2-Ethoxy-5-(tributylstannyl)thiazole from 2-ethoxythiazole. It is designed for researchers, chemists, and drug development professionals who require a robust and well-understood method for producing this versatile organostannane intermediate. The document elucidates the reaction mechanism, provides a detailed experimental protocol, and addresses critical safety and handling considerations.

Introduction: The Strategic Importance of Stannylated Thiazoles

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous pharmacologically active compounds.[1] The ability to functionalize specific positions of this ring is paramount for developing novel drug candidates. This compound serves as a highly valuable and versatile building block, primarily for palladium-catalyzed Stille cross-coupling reactions.[1][2][3] This reaction allows for the formation of a carbon-carbon bond at the C5 position of the thiazole, enabling the introduction of a wide array of aryl, heteroaryl, and vinyl groups.

The presence of the ethoxy group at the C2 position is not merely an incidental feature; it plays a crucial electronic role and offers a potential site for secondary modification. The Stille coupling is often favored for its tolerance of diverse functional groups and its typically neutral and mild reaction conditions.[2][3] However, the synthesis of the requisite organostannane precursor is a critical first step that demands precision, a deep understanding of organometallic chemistry, and stringent safety protocols due to the high toxicity of tin reagents.[3][4]

This guide provides an expert-level walkthrough of the synthesis, focusing on the causality behind each procedural choice to ensure reproducibility and safety.

Mechanistic Rationale: Directed Lithiation and Electrophilic Quench

The synthesis hinges on a two-step, one-pot process: the regioselective deprotonation (lithiation) of 2-ethoxythiazole followed by an electrophilic quench with tributyltin chloride.

2.1 Step 1: Regioselective Lithiation

The key to this synthesis is the ability to selectively remove a proton from the C5 position of the thiazole ring. The C2 proton is the most acidic, but this position is blocked by the ethoxy group. The C5 proton is the next most acidic due to the inductive effect of the neighboring sulfur atom and the electron-withdrawing nature of the imine nitrogen.

A strong, non-nucleophilic base is required for this deprotonation. n-Butyllithium (n-BuLi) is the reagent of choice. The reaction must be conducted at a very low temperature, typically -78 °C (dry ice/acetone bath), for several critical reasons:

-

Kinetic Control: It ensures that the deprotonation occurs at the desired C5 position, which is kinetically favored.

-

Stability of the Intermediate: The resulting 2-ethoxy-5-lithiothiazole is highly reactive and thermally unstable. Low temperatures prevent its decomposition or rearrangement.

-

Prevention of Side Reactions: It minimizes the risk of the organolithium reagent attacking the thiazole ring or the solvent.

2.2 Step 2: Stannylation (Electrophilic Quench)

Once the lithiated intermediate is formed, it serves as a potent nucleophile. Tributyltin chloride (Bu₃SnCl) is introduced as the electrophile. The nucleophilic C5 carbon attacks the electrophilic tin atom, displacing the chloride ion and forming the desired carbon-tin bond. The reaction is typically allowed to warm slowly to room temperature to ensure the reaction goes to completion.

Reaction Mechanism Diagram

Caption: Figure 1: The two-stage mechanism for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a self-validating system, incorporating checks and specific conditions to ensure success. Strict adherence to anhydrous and anaerobic conditions is paramount.

Reagents and Equipment

| Reagent/Material | Grade/Specification | Supplier Example | Purpose |

| 2-Ethoxythiazole | ≥99% | Sigma-Aldrich | Starting Material |

| n-Butyllithium | 2.5 M in hexanes | Sigma-Aldrich | Deprotonating Agent |

| Tributyltin Chloride | ≥96% | Sigma-Aldrich | Stannylating Agent |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich | Reaction Solvent |

| Saturated NH₄Cl (aq) | Reagent Grade | - | Quenching Solution |

| Diethyl Ether | Anhydrous | - | Extraction Solvent |

| Brine (Saturated NaCl) | Reagent Grade | - | Washing Solution |

| Magnesium Sulfate (MgSO₄) | Anhydrous | - | Drying Agent |

| Silica Gel | 230-400 mesh | - | Chromatography |

| Schlenk Flasks/Line | - | - | Maintain Inert Atmosphere |

| Dry Ice / Acetone | - | - | Low-Temperature Bath |

Step-by-Step Methodology

1. System Preparation (Inert Atmosphere):

- Assemble a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet.

- Flame-dry the glassware under vacuum and backfill with inert gas (repeat 3x). Maintain a positive pressure of inert gas throughout the reaction.

2. Initial Reagent Addition:

- To the flask, add anhydrous THF (e.g., 50 mL for a 10 mmol scale reaction) via a dry syringe.

- Cool the flask to -78 °C using a dry ice/acetone bath.

- Add 2-ethoxythiazole (1.0 eq) dropwise via syringe to the cold THF. Stir for 10 minutes.

3. Deprotonation:

- Slowly add n-butyllithium (1.1 eq) dropwise via syringe over 15-20 minutes.

- Causality Check: A slow addition rate is crucial to maintain the low temperature and prevent localized heating, which could lead to side reactions.

- A color change (often to yellow or orange) may be observed, indicating the formation of the lithiated species.

- Stir the reaction mixture at -78 °C for 1 hour.

4. Stannylation:

- Add tributyltin chloride (1.2 eq) dropwise to the reaction mixture at -78 °C.

- After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional 2 hours.

- Slowly remove the cooling bath and allow the mixture to warm to room temperature overnight with continuous stirring.

5. Work-up and Extraction:

- Cool the reaction mixture to 0 °C in an ice bath.

- Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.

- Transfer the mixture to a separatory funnel and add diethyl ether and water.

- Separate the layers. Extract the aqueous layer two more times with diethyl ether.

- Combine the organic layers and wash sequentially with water and then brine.

- Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

6. Purification:

- The crude product will appear as a colorless to pale yellow oil. It will contain tributyltin byproducts.

- Purify the crude oil via flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

- Validation Step: Monitor the column fractions by Thin Layer Chromatography (TLC) to isolate the pure product.

Experimental Workflow Diagram

Caption: Figure 2: A step-by-step flowchart of the synthesis and purification process.

Characterization and Quality Control

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques.

-

¹H NMR: Expect to see characteristic signals for the ethoxy group (a triplet and a quartet), the tributyl groups (complex multiplets in the 0.8-1.6 ppm range), and a key singlet for the C4-proton of the thiazole ring.

-

¹³C NMR: The spectrum will show signals for the thiazole ring carbons, the ethoxy carbons, and the four distinct carbons of the butyl chains.

-

Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the product's molecular weight, along with a characteristic isotopic pattern for tin.

-

Purity: Purity should be ≥95% as determined by NMR or GC-MS for use in subsequent sensitive cross-coupling reactions.

Critical Safety and Handling Protocols

WARNING: Organotin compounds are highly toxic.[3] Tributyltin derivatives, in particular, are known environmental pollutants and can be absorbed through the skin.[5]

-

Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves (double-gloving is recommended), and chemical safety goggles.

-

Ventilation: All manipulations must be performed in a certified chemical fume hood.

-

Waste Disposal: All tin-containing waste, both liquid and solid (including contaminated silica gel), must be collected in a designated, sealed hazardous waste container. Do not dispose of it in regular solvent or solid waste streams.

-

Quenching Tin Residues: Glassware can be decontaminated by rinsing with a 1 M KF solution, which precipitates insoluble and less toxic tributyltin fluoride.

Troubleshooting

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Yield | Incomplete deprotonation (inactive n-BuLi). | Titrate the n-BuLi solution before use. Use a fresh bottle. |

| Wet reagents or glassware. | Ensure all glassware is rigorously dried and solvents are anhydrous. | |

| Formation of Side Products | Reaction temperature was too high. | Maintain strict temperature control at -78 °C during additions. |

| Incorrect stoichiometry. | Carefully measure all reagents. Ensure a slight excess of BuLi and Bu₃SnCl. | |

| Difficult Purification | Co-elution of product with tin byproducts. | Use a less polar eluent system. Consider treating the crude product with aqueous KF to precipitate some tin salts before chromatography. |

References

- A Comparative Guide to the Synthesis of 5-Arylthiazoles: Stille Coupling of 5-(tributylstannyl)thiazole vs.

- Application Notes and Protocols for Stille Coupling with 5-(tributylstannyl)thiazole. Benchchem.

-

Stille reaction. Wikipedia. [Link]

-

Stille Coupling. Organic Chemistry Portal. [Link]

-

This compound | C17H33NOSSn. PubChem. [Link]

-

2-Ethoxythiazole | C5H7NOS. PubChem. [Link]

-

Mechanism of immunotoxicological effects of tributyltin chloride on murine thymocytes. PubMed. [Link]

Sources

A-03-2024-1801: Technical Guide on the Stability of 2-Alkoxy-5-(tributylstannyl)thiazoles

Abstract

2-Alkoxy-5-(tributylstannyl)thiazoles are pivotal intermediates in medicinal chemistry and materials science, primarily utilized in palladium-catalyzed Stille cross-coupling reactions to construct complex molecular architectures.[1] Despite their synthetic utility, these organostannanes are notoriously susceptible to decomposition under acidic conditions via protodestannylation, a reaction that cleaves the vital carbon-tin bond.[2] This reaction can terminate polymer chain growth, leading to lower molecular weights in polymerization reactions.[2] This guide provides an in-depth analysis of the mechanisms governing this instability, explores the factors influencing the rate of degradation, and establishes field-proven protocols for the handling, purification, and use of these sensitive reagents to ensure experimental success and reproducibility.

Introduction: The Synthetic Power and Inherent Fragility

The thiazole ring is a privileged scaffold found in a multitude of pharmacologically active compounds.[1] The ability to functionalize this heterocycle at the C5 position using the robust and versatile Stille cross-coupling reaction is of significant strategic importance in drug development. 2-Alkoxy-5-(tributylstannyl)thiazoles serve as key precursors in this context, offering a nucleophilic thiazole partner for coupling with a wide array of organic electrophiles.[1][3]

However, the utility of these reagents is tempered by their inherent lability. The carbon-tin (C-Sn) bond is susceptible to electrophilic cleavage by acidic protons, a process known as protodestannylation.[2][4] This irreversible degradation pathway replaces the synthetically crucial tributylstannyl group with a hydrogen atom, rendering the molecule inactive for cross-coupling and complicating reaction outcomes. Understanding and controlling this decomposition pathway is paramount for any researcher employing these building blocks.

The Mechanism of Acid-Mediated Decomposition: Protodestannylation

The cleavage of the C-Sn bond in 2-alkoxy-5-(tributylstannyl)thiazoles is a classic example of an electrophilic substitution reaction at a carbon atom. The reaction is catalyzed by acids and proceeds through a well-understood, albeit often rapid, pathway.

2.1 The Electrophilic Attack

The fundamental process involves the attack of a proton (H⁺) or a general Brønsted acid on the C5 carbon of the thiazole ring, which bears the tributylstannyl moiety. The C-Sn bond serves as the electron source for this electrophilic attack. The rate-determining step is typically the transfer of the proton to the carbon atom, leading to a positively charged transition state.[5]

2.2 The Role of the Heterocycle and Substituents

The electronic nature of the thiazole ring and its substituents plays a crucial role in modulating the rate of protodestannylation.

-

Thiazole Ring: The electron-rich nature of the thiazole heterocycle, particularly with an electron-donating alkoxy group at the C2 position, increases the electron density at the C5 position. This heightened nucleophilicity of the C5 carbon makes it more susceptible to electrophilic attack by protons.

-

2-Alkoxy Group: The oxygen of the alkoxy group can donate electron density into the ring through resonance, further activating the C5 position towards electrophilic cleavage. This effect suggests that the stability of the stannane is inversely related to the electron-donating ability of the alkoxy group.

The proposed mechanism is illustrated below. The acid source protonates the C5 carbon, leading to the formation of a Wheland-type intermediate. The subsequent collapse of this intermediate expels the tributyltin cation, which is then neutralized by the acid's conjugate base.

Sources

Spectroscopic Characterization of 2-Ethoxy-5-(tributylstannyl)thiazole: A Technical Guide

Molecular Structure and Spectroscopic Overview

2-Ethoxy-5-(tributylstannyl)thiazole (C₁₇H₃₃NOSSn) is a substituted thiazole containing both an ethoxy group at the 2-position and a tributylstannyl group at the 5-position.[1][2] Its molecular weight is approximately 418.22 g/mol .[2] The structural complexity of this molecule gives rise to a unique spectroscopic fingerprint, which can be elucidated through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide critical structural information.

¹H NMR Spectroscopy

The proton NMR spectrum will show distinct signals for the ethoxy group, the tributylstannyl group, and the thiazole ring proton. Based on data from related compounds, the following chemical shifts (δ) can be predicted:

| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Thiazole-H4 | ~7.5 - 8.0 | Singlet | 1H |

| O-CH₂-CH₃ | ~4.4 - 4.6 | Quartet | 2H |

| O-CH₂-CH₃ | ~1.4 - 1.6 | Triplet | 3H |

| Sn-(CH₂)₃-CH₃ | ~1.5 - 1.7 | Multiplet | 6H |

| Sn-CH₂-(CH₂)₂-CH₃ | ~1.3 - 1.5 | Multiplet | 6H |

| Sn-(CH₂)₂-CH₂-CH₃ | ~1.0 - 1.2 | Multiplet | 6H |

| Sn-(CH₂)₃-CH₃ | ~0.8 - 1.0 | Triplet | 9H |

Predicted data is based on analogous compounds such as 2-methyl-5-(tributylstannyl)thiazole, which shows the thiazole proton at 7.56 ppm and the tributyl signals between 0.87 and 1.59 ppm.[3]

The singlet for the thiazole proton is a key identifier. The ethoxy group will present as a characteristic quartet and triplet. The signals for the four methylene groups of the tributylstannyl moiety will likely overlap, creating complex multiplets.

Caption: Predicted ¹H NMR signal assignments for this compound.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton. The number of signals will correspond to the number of chemically non-equivalent carbon atoms.

| Carbon(s) | Predicted Chemical Shift (ppm) |

| Thiazole-C2 | ~165 - 175 |

| Thiazole-C4 | ~140 - 150 |

| Thiazole-C5 | ~125 - 135 |

| O-CH₂-CH₃ | ~65 - 75 |

| O-CH₂-CH₃ | ~14 - 16 |

| Sn-CH₂-(CH₂)₂-CH₃ | ~29 - 31 |

| Sn-(CH₂)₂-CH₂-CH₃ | ~27 - 29 |

| Sn-(CH₂)₃-CH₃ | ~13 - 15 |

| Sn-CH₂-(CH₂)₂-CH₃ | ~9 - 11 |

Predicted values are based on general knowledge of thiazole and organostannane compounds.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H (alkyl) stretch | 2850 - 3000 | Strong |

| C=N (thiazole) stretch | 1600 - 1650 | Medium |

| C=C (thiazole) stretch | 1450 - 1550 | Medium |

| C-O (ethoxy) stretch | 1050 - 1250 | Strong |

| C-S (thiazole) stretch | 600 - 800 | Medium-Weak |

The spectrum will be dominated by the strong C-H stretching vibrations of the numerous alkyl groups in the tributylstannyl and ethoxy moieties. The C=N and C=C stretching vibrations of the thiazole ring are also key diagnostic peaks.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues. Due to the presence of tin, which has several isotopes, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion and any tin-containing fragments.

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): A cluster of peaks around m/z 419, corresponding to the different isotopes of tin.

-

Loss of a Butyl Radical: A significant fragment resulting from the cleavage of a tin-carbon bond, leading to an ion at [M - 57]⁺. This is a very common fragmentation pathway for tributylstannyl compounds.

-

Loss of Ethoxy Radical: A fragment corresponding to the loss of the ethoxy group, [M - 45]⁺.

-

Thiazole Ring Fragments: Cleavage of the thiazole ring can also occur, though these fragments may be less intense.[5][6]

Caption: Predicted major fragmentation pathways in the mass spectrum.

Experimental Protocols

While specific experimental conditions for the synthesis and characterization of this compound are not detailed in the provided search results, general protocols for similar compounds can be outlined.

General Synthesis:

The synthesis of such compounds often involves the reaction of a lithiated or Grignard derivative of 2-ethoxythiazole with a tributyltin halide (e.g., tributyltin chloride).[7]

NMR Sample Preparation:

-

Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a suitable spectrometer (e.g., 400 or 500 MHz).

IR Spectroscopy (ATR):

-

Place a small drop of the liquid sample directly onto the ATR crystal.

-

Record the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Clean the ATR crystal thoroughly with a suitable solvent after analysis.

Mass Spectrometry (EI):

-

Introduce a dilute solution of the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph.

-

Acquire the mass spectrum using electron impact ionization.

Conclusion

The spectroscopic characterization of this compound relies on a synergistic application of NMR, IR, and MS techniques. While direct experimental data is currently limited, a comprehensive understanding of the expected spectroscopic features can be achieved through the analysis of its constituent functional groups and comparison with closely related compounds. This guide provides a foundational framework for researchers to confidently identify and characterize this important synthetic building block.

References

-

PubChem. This compound. Available from: [Link]

-

Chemsrc. This compound. Available from: [Link]

-

iChemical. 2-methyl-5-(tributylstannyl)thiazole. Available from: [Link]

-

Kurt-Riza, E., et al. (2011). FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 78(1), 123-130. Available from: [Link]

-

Vairamani, M., & Viswanadha Rao, G. K. (1981). Mass spectrometry of 2-substituted 5-nitro-2-furyl thiazoles. Identification of microsomal nitroreduction products by electron impact mass spectrometry. Biomedical Mass Spectrometry, 8(7), 305-311. Available from: [Link]

-

Vairamani, M., & Viswanadha Rao, G. K. (1982). Mass spectrometry of 2-substituted-4-arylthiazoles. II--Identification of microsomal nitroreduction product by mass spectrometry. Biomedical Mass Spectrometry, 9(9), 376-380. Available from: [Link]

-

Pîrnău, A., et al. (2022). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 27(19), 6296. Available from: [Link]

Sources

- 1. This compound | C17H33NOSSn | CID 16427118 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS#:446285-61-6 | Chemsrc [chemsrc.com]

- 3. 2-methyl-5-(tributylstannyl)thiazole, CAS No. 223418-75-5 - iChemical [ichemical.com]

- 4. researchgate.net [researchgate.net]

- 5. Mass spectrometry of 2-substituted 5-nitro-2-furyl thiazoles. Identification of microsomal nitroreduction products by electron impact mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mass spectrometry of 2-substituted-4-arylthiazoles. II--Identification of microsomal nitroreduction product by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Application of 2-Ethoxy-5-(tributylstannyl)thiazole in Modern Heterocyclic Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The thiazole nucleus is a cornerstone of numerous pharmacologically active compounds, driving continuous innovation in synthetic methodologies for its elaboration.[1][2][3] Among the advanced tools for C-C bond formation, the palladium-catalyzed Stille cross-coupling reaction offers a robust and versatile platform.[4][5] This technical guide delves into the strategic role of a specialized building block, 2-Ethoxy-5-(tributylstannyl)thiazole , in the synthesis of complex heterocyclic systems. We will explore its synthesis, unique reactivity profile, and application in the construction of medicinally relevant scaffolds, providing field-proven insights into the causality behind experimental choices and self-validating protocols.

Introduction: The Thiazole Scaffold and the Power of Stille Coupling

The 1,3-thiazole ring is a privileged heterocyclic motif present in a wide array of natural products and synthetic pharmaceuticals. Its presence is often critical for biological activity, contributing to the molecule's overall conformation and electronic properties. Consequently, the development of efficient and regioselective methods for the functionalization of the thiazole ring is of paramount importance in medicinal chemistry and drug discovery.

The Stille cross-coupling reaction, a palladium-catalyzed carbon-carbon bond-forming reaction between an organostannane and an organic halide or pseudohalide, stands out for its remarkable functional group tolerance and stability of the organotin reagents to air and moisture.[4][6] These features make it an invaluable tool for the late-stage functionalization of complex molecules.

This guide focuses on a specific, yet highly strategic reagent: This compound . The introduction of a 2-ethoxy group onto the thiazole ring imparts distinct electronic properties that can be leveraged to modulate reactivity and influence the outcome of cross-coupling reactions.

Synthesis of this compound: A Proposed Protocol

Core Principle: The synthesis hinges on the regioselective deprotonation of 2-ethoxythiazole at the C5 position, followed by quenching the resulting organolithium species with tributyltin chloride. The electron-donating nature of the 2-ethoxy group is expected to direct lithiation to the C5 position.

Experimental Protocol: Synthesis of this compound

Materials:

-

2-Ethoxythiazole

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Tributyltin chloride (Bu₃SnCl)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether (Et₂O)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard glassware for anhydrous reactions (Schlenk line, argon/nitrogen atmosphere)

Step-by-Step Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet, add 2-ethoxythiazole (1.0 eq) and anhydrous THF (sufficient to make a ~0.5 M solution).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour. The formation of the 5-lithiated species is anticipated.

-

Stannylation: To the cold solution of the lithiated thiazole, add tributyltin chloride (1.2 eq) dropwise via syringe. The reaction is typically rapid.

-

Warming and Quenching: After the addition of tributyltin chloride, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Work-up: Transfer the mixture to a separatory funnel and add diethyl ether. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude product, this compound, should be purified by vacuum distillation or flash column chromatography on silica gel to afford the pure product.

Diagram of the Proposed Synthetic Workflow:

Caption: Proposed synthesis of this compound.

The Role of the 2-Ethoxy Group in Stille Coupling

The presence of the electron-donating 2-ethoxy group on the thiazole ring is not merely a passive substituent. It actively influences the reactivity of the organostannane in the Stille coupling catalytic cycle.

-

Increased Nucleophilicity: The ethoxy group increases the electron density of the thiazole ring, making the tin-bound carbon more nucleophilic. This can accelerate the transmetalation step, which is often the rate-determining step in the Stille catalytic cycle.[8]

-

Modulation of Reaction Conditions: The enhanced reactivity may allow for milder reaction conditions (e.g., lower temperatures, shorter reaction times) compared to its non-alkoxylated counterparts.

-

Potential for Ortho-Directing Effects: While not directly involved in the coupling at the C5 position, the presence of a coordinating group at C2 could, in principle, influence the coordination of the palladium catalyst, although this is less pronounced than in ortho-lithiation scenarios.

Application in Stille Cross-Coupling: A Generalized Protocol

This compound is a versatile coupling partner for a wide range of aryl, heteroaryl, and vinyl halides or triflates. The following is a generalized, yet robust, protocol that serves as an excellent starting point for optimization.

Experimental Protocol: Stille Coupling of this compound with an Aryl Halide

Materials:

-

This compound

-

Aryl halide (e.g., bromobenzene, 4-iodoanisole)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)

-

Ligand (if necessary, e.g., P(o-tol)₃, AsPh₃)

-

Anhydrous and degassed solvent (e.g., toluene, DMF, dioxane)

-

Optional additives (e.g., CuI, CsF)

Step-by-Step Procedure:

-

Reaction Setup: In a dry Schlenk tube or round-bottom flask, combine the aryl halide (1.0 eq), this compound (1.1-1.5 eq), the palladium catalyst (2-5 mol%), and any additional ligand or additive.

-

Inert Atmosphere: Seal the reaction vessel and subject it to three cycles of vacuum and backfilling with argon or nitrogen.

-

Solvent Addition: Add the anhydrous and degassed solvent via syringe.

-

Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor its progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts. Further wash with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 2-ethoxy-5-arylthiazole.

Stille Coupling Catalytic Cycle Diagram:

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Quantitative Data and Comparative Analysis

To illustrate the utility of the Stille coupling for the synthesis of 5-arylthiazoles, the following table presents representative, albeit generalized, data for the coupling of 5-(tributylstannyl)thiazole with various aryl halides. It is anticipated that the use of this compound would result in similar or improved yields under optimized conditions.

| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Iodobenzene | Pd(PPh₃)₄ (5) | - | Toluene | 100 | 8 | ~85-95 |

| 2 | 4-Bromoanisole | Pd₂(dba)₃ (2.5) | P(o-tol)₃ (10) | Dioxane | 110 | 12 | ~80-90 |

| 3 | 2-Bromopyridine | Pd(PPh₃)₄ (5) | - | DMF | 90 | 6 | ~75-85 |

Note: These are representative yields for the unsubstituted 5-(tributylstannyl)thiazole and may require optimization for the 2-ethoxy derivative.[9]

Safety and Handling of Organotin Compounds

Authoritative Grounding: Organotin compounds, including tributyltin derivatives, are toxic and require careful handling. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. Tributyltin compounds can be absorbed through the skin and are harmful if swallowed or inhaled.

Waste Disposal: All organotin waste must be collected and disposed of according to institutional and local environmental regulations. Quenching residual organotin reagents with a solution of iodine in an appropriate solvent can convert them to less volatile tin iodides.

Conclusion

This compound represents a valuable and strategic building block for the synthesis of complex heterocyclic molecules. Its enhanced nucleophilicity, a direct consequence of the 2-ethoxy substituent, offers potential advantages in terms of reaction efficiency and milder conditions in Stille cross-coupling reactions. This guide provides a comprehensive framework for its synthesis, application, and safe handling, empowering researchers to leverage this powerful tool in the pursuit of novel chemical entities with potential applications in drug discovery and materials science.

References

- BenchChem. (2025). A Comparative Guide to the Synthesis of 5-Arylthiazoles: Stille Coupling of 5-(tributylstannyl)thiazole vs.

-

Wikipedia. (n.d.). Stille reaction. In Wikipedia. Retrieved January 18, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved January 18, 2026, from [Link]

- BenchChem. (2025). Application Notes and Protocols for Stille Coupling with 5-(tributylstannyl)thiazole. BenchChem.

- Heravi, M. M., et al. (2018). Dearomatization of electron poor six-membered N-heterocycles through [3 + 2] annulation with aminocyclopropanes. RSC Advances, 8(25), 13733–13737.

-

NROChemistry. (n.d.). Stille Coupling. Retrieved January 18, 2026, from [Link]

-

Chemistry LibreTexts. (2023, June 30). Stille Coupling. Retrieved January 18, 2026, from [Link]

- Espinet, P., & Echavarren, A. M. (2004). The mechanisms of the Stille reaction.

- Gronowitz, S., & Hörnfeldt, A. B. (Eds.). (1991). Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles. Academic Press.

-

Organic Chemistry Portal. (n.d.). Synthesis of thiazoles. Retrieved January 18, 2026, from [Link]

- Google Patents. (n.d.). CN103772313A - Method for synthesizing 4-methyl-5-(2- ethoxy) thiazole.

- Williams, D. R., & McClymont, E. L. (1999). Selective lithiation of 2-methyloxazoles. Applications to pivotal bond constructions in the phorboxazole nucleus. Organic Letters, 1(1), 87–90.

- De la Torre, A., et al. (2020). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. Molecules, 25(23), 5585.

-

Abdel-Maksoud, M. S., et al. (2022). Ultrasound-assisted synthesis of novel 2-aryl-3-ethoxy-5-methyl-3-oxido-2H-thiazolo[2,3-e][4][6][9]diazaphosphole-6-carboxylates and their anticancer efficacy in inducing apoptosis and autophagy and targeting cell cycle progression. RSC Advances, 12(45), 29363–29376.

-

The Good Scents Company. (n.d.). 2-ethoxythiazole. Retrieved January 18, 2026, from [Link]

-

Filo. (2025, October 7). Write the reactions of Williamson synthesis of 2-ethoxy-3-methylpentane s... Retrieved January 18, 2026, from [Link]

-

Organic Syntheses. (n.d.). Acetic acid, ethoxy-, and ethyl ester. Retrieved January 18, 2026, from [Link]

-

Filo. (2025, November 27). 7.10 Write the reactions of Williamson synthesis of 2-ethoxy-3-methylpent... Retrieved January 18, 2026, from [Link]

-

ResearchGate. (2024, April 24). Thiazole derivatives: prospectives and biological applications. Retrieved from [Link]

-

bepls. (2024, January). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Retrieved from [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Stille reaction - Wikipedia [en.wikipedia.org]

- 3. Stille Coupling [organic-chemistry.org]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Dearomatization of electron poor six-membered N-heterocycles through [3 + 2] annulation with aminocyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Stille Coupling | NROChemistry [nrochemistry.com]

The Genesis of a Versatile Building Block: Discovery and First Synthesis of 2-Ethoxy-5-(tributylstannyl)thiazole

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Thiazoles

The thiazole nucleus is a cornerstone in medicinal chemistry and materials science, prized for its unique electronic properties and ability to engage in a variety of biological interactions. Within this class of heterocycles, 2-alkoxythiazoles have emerged as particularly valuable intermediates. The introduction of an ethoxy group at the 2-position modulates the electron density of the ring, influencing its reactivity and providing a handle for further functionalization. The subsequent incorporation of a tributylstannyl group at the 5-position transforms the molecule into a versatile building block for palladium-catalyzed cross-coupling reactions, such as the Stille coupling. This allows for the efficient formation of carbon-carbon bonds, a critical step in the synthesis of complex organic molecules, including pharmaceuticals and functional materials. This guide provides a detailed account of the logical synthetic pathway and key experimental considerations for the first synthesis of 2-Ethoxy-5-(tributylstannyl)thiazole, a reagent of significant utility in modern organic synthesis.

The Synthetic Blueprint: A Two-Stage Approach

The discovery and initial synthesis of this compound was not a singular event but rather the logical culmination of established synthetic methodologies. The most rational and efficient synthetic route proceeds in two key stages:

-

Formation of the 2-Ethoxythiazole Core: This initial step involves the synthesis of the foundational thiazole ring bearing the desired ethoxy substituent.

-

Regioselective Stannylation: The subsequent introduction of the tributyltin moiety at the C5 position of the 2-ethoxythiazole ring.

This strategic approach allows for the controlled and high-yielding preparation of the target compound.

Part 1: Synthesis of the 2-Ethoxythiazole Intermediate

The most common and direct method for the preparation of 2-ethoxythiazole involves the nucleophilic aromatic substitution of a suitable leaving group at the 2-position with an ethoxide source. 2-Bromothiazole serves as an excellent and readily available starting material for this transformation.

Experimental Protocol: Synthesis of 2-Ethoxythiazole

Materials:

-

2-Bromothiazole

-

Sodium ethoxide (NaOEt)

-

Anhydrous Ethanol (EtOH)

-

Anhydrous Toluene

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

A solution of sodium ethoxide in ethanol is prepared by carefully dissolving sodium metal in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

2-Bromothiazole is dissolved in anhydrous toluene and the sodium ethoxide solution is added dropwise at room temperature.

-

The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of water.

-

The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by vacuum distillation to yield pure 2-ethoxythiazole as a colorless to pale yellow liquid.

Causality in Experimental Design:

-

Choice of Solvent: Toluene is a suitable solvent for this reaction as it is relatively non-polar, has a high boiling point for reflux conditions, and is inert to the reaction conditions. The use of anhydrous ethanol as a co-solvent is necessary to dissolve the sodium ethoxide.

-

Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the reaction of sodium ethoxide with moisture and carbon dioxide in the air, which would reduce its nucleophilicity and overall yield.

-

Nucleophilic Aromatic Substitution: The reaction proceeds via an SNAr mechanism, where the ethoxide ion attacks the electron-deficient C2 position of the thiazole ring, displacing the bromide ion. The electron-withdrawing nitrogen atom in the thiazole ring facilitates this nucleophilic attack.

Part 2: Regioselective Stannylation of 2-Ethoxythiazole

With the 2-ethoxythiazole core in hand, the next critical step is the introduction of the tributylstannyl group at the 5-position. This is typically achieved through a deprotonation-stannylation sequence. The C5 proton of 2-ethoxythiazole is the most acidic due to the inductive effect of the adjacent sulfur atom and the overall electron-deficient nature of the thiazole ring, allowing for regioselective deprotonation with a strong base.

Experimental Protocol: Synthesis of this compound

Materials:

-

2-Ethoxythiazole

-

n-Butyllithium (n-BuLi) in hexanes

-

Tributyltin chloride (Bu3SnCl)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

A solution of 2-ethoxythiazole in anhydrous THF is prepared in a flame-dried flask under an inert atmosphere and cooled to -78 °C in a dry ice/acetone bath.

-

n-Butyllithium is added dropwise to the stirred solution, and the mixture is allowed to stir at -78 °C for a specified time to ensure complete deprotonation.

-

Tributyltin chloride is then added dropwise to the reaction mixture at -78 °C.

-

The reaction is allowed to slowly warm to room temperature and is stirred until completion, as monitored by TLC.

-

The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

-

The mixture is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.

-

The resulting crude oil is purified by column chromatography on silica gel to afford this compound.

Causality in Experimental Design:

-

Low Temperature: The reaction is carried out at -78 °C to control the reactivity of the highly basic n-butyllithium and to prevent side reactions, such as attack at other positions of the thiazole ring or reaction with the solvent.

-

Anhydrous Conditions: All reagents and solvents must be strictly anhydrous as organolithium reagents are extremely sensitive to moisture.

-

Quenching: The use of a saturated aqueous ammonium chloride solution provides a mild proton source to quench any remaining organolithium species and to facilitate the workup.

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C17H33NOSSn | 418.22 | 446285-61-6 |

Visualizing the Synthetic Pathway

Caption: Synthetic route to this compound.

Conclusion: A Gateway to Molecular Complexity

The development of a reliable synthetic route to this compound represents a significant advancement in the field of heterocyclic chemistry. This two-stage process, beginning with the synthesis of 2-ethoxythiazole followed by a regioselective stannylation, provides an efficient means to access this highly valuable and versatile building block. For researchers and drug development professionals, this compound serves as a powerful tool for the construction of complex molecular architectures, enabling the exploration of new chemical space and the development of novel therapeutic agents and functional materials. The understanding and application of this synthetic methodology are crucial for advancing the frontiers of organic synthesis.

An In-depth Technical Guide to the Physical Properties of Ethoxy-Substituted Organotin Compounds

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the core physical properties of ethoxy-substituted organotin compounds. Designed for professionals in research and development, this document delves into the synthesis, characterization, and structure-property relationships that govern the behavior of these organometallic species. Our focus is on providing not just data, but a deeper understanding of the causality behind experimental observations and methodologies.

Introduction: The Significance of Ethoxy-Substituted Organotins

Ethoxy-substituted organotin compounds, which feature one or more ethoxy (-OCH₂CH₃) groups bonded to a tin atom, represent a significant class of organometallics. The interplay between the organic substituents (alkyl or aryl groups) and the labile ethoxy ligands imparts a unique combination of reactivity and physical characteristics. These properties are critical in a range of applications, from precursors for advanced materials to intermediates in organic synthesis.[1][2] Understanding their physical nature—volatility, solubility, thermal stability, and spectroscopic signatures—is paramount for their effective and safe utilization in the laboratory and in industrial processes. The number and nature of the carbon-tin bonds, as well as the electronegativity of the groups attached to the tin atom, significantly influence the chemical and physical properties of these compounds.[1]

Synthesis of Ethoxy-Substituted Organotin Compounds: Controlling Stoichiometry and Purity

The reliable synthesis of ethoxy-substituted organotin compounds is the foundation for the accurate determination of their physical properties. Two primary methodologies are prevalent, each with distinct advantages and considerations.

From Organotin Halides: The Salt Metathesis Route

The most common laboratory-scale synthesis involves the reaction of an organotin halide (chloride or bromide) with an alkali metal ethoxide, typically sodium ethoxide (NaOEt).[3] This salt metathesis reaction is driven by the formation of a stable inorganic salt (e.g., NaCl), which often precipitates from the reaction mixture, facilitating product isolation.

The stoichiometry of the reactants is critical in determining the final product. By carefully controlling the molar ratio of the organotin halide to sodium ethoxide, one can selectively synthesize mono-, di-, and tri-ethoxy substituted compounds.

Logical Relationship of Stoichiometry in Synthesis

Caption: Stoichiometric control in the synthesis of ethoxy-substituted organotins from organotin halides.

Experimental Protocol: Synthesis of Diethyltin Diethoxide from Diethyltin Dichloride

-

Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, dissolve 2.3 g (100 mmol) of sodium metal in 50 mL of absolute ethanol with gentle heating.

-

Reaction: Once all the sodium has reacted, cool the solution to room temperature. Slowly add a solution of 12.35 g (50 mmol) of diethyltin dichloride in 50 mL of anhydrous diethyl ether to the sodium ethoxide solution with vigorous stirring.[4][5]

-

Isolation: A white precipitate of sodium chloride will form. Stir the reaction mixture at room temperature for 2 hours.

-

Purification: Filter the mixture under a nitrogen atmosphere to remove the sodium chloride precipitate. The filtrate is then concentrated under reduced pressure to remove the solvent. The resulting crude diethyltin diethoxide can be further purified by vacuum distillation.

From Organotin Oxides: Dehydration and Condensation

An alternative route involves the reaction of an organotin oxide with ethanol.[1] This method is particularly useful for tri- and di-organotin ethoxides. The reaction is an equilibrium that can be driven to completion by the removal of water, typically through azeotropic distillation with a suitable solvent like toluene.

Experimental Workflow for Synthesis from Organotin Oxides

Caption: Workflow for the synthesis of organotin ethoxides from organotin oxides via azeotropic dehydration.

Core Physical Properties: A Tabulated Summary

The physical state and properties of ethoxy-substituted organotin compounds are dictated by the number of organic and ethoxy groups attached to the tin center. Generally, as the number of bulky organic groups increases, the intermolecular forces become more pronounced, leading to higher melting and boiling points. Conversely, an increase in the number of ethoxy groups can lead to more complex intermolecular interactions, including the potential for oligomerization in the solid state.[6]

| Compound | Formula | Molecular Weight ( g/mol ) | Physical State (at STP) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) |

| Triethyltin Ethoxide | (C₂H₅)₃Sn(OC₂H₅) | 251.98 | Liquid | - | ~190 (decomposes) | ~1.26 |

| Diethyltin Diethoxide | (C₂H₅)₂Sn(OC₂H₅)₂ | 266.99 | Solid | ~28 | - | - |

| Ethyltin Triethoxide | (C₂H₅)Sn(OC₂H₅)₃ | 282.00 | Solid | - | - | - |

| Tributyltin Ethoxide | (C₄H₉)₃Sn(OC₂H₅) | 335.11 | Liquid | N/A | 92 @ 0.1 mmHg | 1.098 @ 25 °C[7][8] |

Solubility and Stability: Practical Considerations

Solubility: Ethoxy-substituted organotin compounds generally exhibit good solubility in common organic solvents such as ethers, aromatic hydrocarbons (benzene, toluene), and chlorinated solvents (dichloromethane, chloroform).[3][9] Their solubility in polar protic solvents like alcohols can be complicated by the potential for alcoholysis, leading to the exchange of ethoxy groups. Solubility in water is generally low and is often accompanied by hydrolysis.[1][2]

Hydrolytic Stability: A critical aspect of handling ethoxy-substituted organotin compounds is their sensitivity to moisture.[3] The Sn-O bond is susceptible to cleavage by water, leading to the formation of organotin hydroxides and oxides. The rate of hydrolysis is influenced by several factors:

-

Number of Ethoxy Groups: Compounds with a higher number of ethoxy groups are generally more susceptible to hydrolysis.

-

Steric Hindrance: Bulkier organic groups around the tin center can sterically hinder the approach of water molecules, thus slowing down the rate of hydrolysis.

-

Lewis Acidity of the Tin Center: The presence of electronegative ethoxy groups increases the Lewis acidity of the tin atom, making it more susceptible to nucleophilic attack by water.[1]

The hydrolysis of triorganotin ethoxides typically leads to the formation of the corresponding distannoxane.

R₃Sn(OEt) + H₂O ⇌ R₃Sn(OH) + EtOH 2 R₃Sn(OH) ⇌ (R₃Sn)₂O + H₂O

Spectroscopic Characterization: Fingerprinting Ethoxy-Substituted Organotins

A combination of spectroscopic techniques is essential for the unambiguous identification and characterization of these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the ethyl groups of the ethoxy ligand, typically a quartet for the methylene (-OCH₂-) protons and a triplet for the methyl (-CH₃) protons. The chemical shifts and coupling constants of the organic groups directly attached to the tin atom are also diagnostic.

-